Boschniakine
Overview
Description
Boschniakine is a bio-alkaloid isolated from the Tecoma stans plant. This compound has been traditionally utilized for the management of diabetes in model systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of boschniakine involves the extraction from the Tecoma stans plant. The plant material is typically subjected to methanol extraction, followed by repeated column chromatography to isolate the compound
Industrial Production Methods: Industrial production of this compound is not widely reported, and it is primarily obtained through natural extraction methods. The use of solid lipid nanoparticles has been proposed to enhance the bioavailability and pharmacological efficacy of naturally derived this compound .
Chemical Reactions Analysis
Types of Reactions: Boschniakine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for compounds containing aromatic rings and aldehyde groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group in this compound to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, with reagents such as halogens or nitro groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives of this compound.
Substitution: Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Boschniakine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is studied for its unique chemical properties and reactions, contributing to the understanding of pyridine carboxaldehydes.
Medicine: this compound has been investigated for its potential in managing diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of boschniakine involves its interaction with various molecular targets and pathways. This compound has been shown to exert its effects through multiple biochemical pathways, including the modulation of glucose metabolism and insulin sensitivity . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and receptors involved in metabolic regulation .
Comparison with Similar Compounds
- Boschnaloside
- Boschnarol
- 7-deoxy 8-epiloganic acid
- Boschnaside
Boschniakine stands out due to its specific chemical structure and its promising applications in the management of metabolic disorders.
Properties
IUPAC Name |
(7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)4-11-5-10(7)9/h4-7H,2-3H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRAONAUWNNOOV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C=NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C1C=NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170997 | |
Record name | Boschniakine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18070-40-1 | |
Record name | (7R)-6,7-Dihydro-7-methyl-5H-cyclopenta[c]pyridine-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18070-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boschniakine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018070401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boschniakine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boschniakine, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H84XLP3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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